2-(4-Nitrophenyl)piperazine
Overview
Description
2-(4-Nitrophenyl)piperazine is a chemical compound with the empirical formula C10H13N3O2 . It is a synthetic intermediate used in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenyl)piperazine involves several steps. One approach involves the use of 1-(4-Nitrophenyl)piperazine (4-NPP) as a new derivatization reagent . This method shifts the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances and related impurities .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenyl)piperazine is characterized by a central piperazine ring with a nitrophenyl group attached . The molecular weight of the compound is 207.229 Da .Chemical Reactions Analysis
2-(4-Nitrophenyl)piperazine can undergo various chemical reactions. For instance, it can be used as a derivatization reagent in the analysis of residual trace benzyl halides in drug substances . It can also participate in the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
2-(4-Nitrophenyl)piperazine is a yellow granular solid . It has a melting point range of 130 - 134 °C . The compound is considered hazardous and may cause skin and eye irritation, as well as respiratory irritation .Scientific Research Applications
Anticancer Activity
Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, demonstrate significant anticancer activities. These compounds exhibit strong binding affinities to DNA, indicating potential for anti-tumor effects (Demirağ et al., 2022).
Antimicrobial and Antifungal Activities
N-phenylpiperazine derivatives have been shown to possess antimicrobial and antifungal properties. Specifically, some 1-(4-nitrophenyl)piperazine derivatives demonstrate inhibitory activities against various bacterial and fungal pathogens, including Mycobacteria strains and Fusarium avenaceum, highlighting their potential in developing new antimicrobial drugs (Pospíšilová et al., 2019).
Antifungal Medicinal Intermediates
Compounds like 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine serve as key intermediates in the synthesis of antifungal medicines, particularly for treating deep fungal infections. Their synthesis and role as intermediates in triazole antifungal agents are of international interest, marking their importance in pharmaceutical manufacturing (Changmei Ke et al., 2010).
Synthesis and Structural Analysis
Advancements in the synthesis of piperazine derivatives like 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and related compounds have been crucial in the study of their crystal structures and applications. These developments aid in understanding their chemical behavior and potential for various applications (Holehundi J. Shankara Prasad et al., 2022).
Antitubercular and Antileishmaniasis Potential
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, involving modifications like piperazine substitution, have shown potential as drug candidates for diseases like tuberculosis and visceral leishmaniasis. This highlights the role of piperazine derivatives in repositioning antitubercular agents for other neglected tropical diseases (Thompson et al., 2016).
Safety And Hazards
2-(4-Nitrophenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
2-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUGVIJFUXWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405534 | |
Record name | 2-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)piperazine | |
CAS RN |
137684-53-8 | |
Record name | 2-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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